1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt)

概要

説明

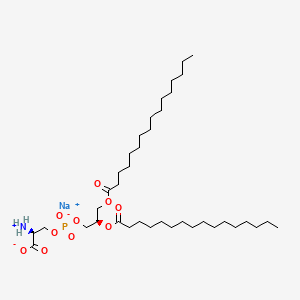

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)は、分子式C38H73NO10PNa、分子量757.95 g/molのリン脂質化合物です 。これは、脂肪酸鎖がどちらもパルミチン酸(ヘキサデカン酸)であるホスファチジルセリンの誘導体です。 この化合物は、脂質二重層の形成における役割と細胞シグナル伝達過程への関与から、生化学および生物物理学研究で一般的に使用されています .

作用機序

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)の作用機序は、脂質二重層への組み込みに関与し、そこで膜流動性とシグナル伝達経路に影響を与えます。細胞表面のさまざまなタンパク質や受容体と相互作用し、細胞応答と機能を調節します。 この化合物は、安定な二重層を形成する能力により、膜関連プロセスの研究における貴重なツールとなっています .

生化学分析

Biochemical Properties

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a phosphatidic acid and a human endogenous metabolite . It plays a significant role in the formation of catanionic vesicles and liposomes .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It forms classical lipid bilayers, which are crucial for maintaining the integrity and functionality of cells .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good water solubility and stability

Metabolic Pathways

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (monosodium salt) and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)の合成は、通常、グリセロールとパルミチン酸のエステル化、続いて得られたジアシルグリセロールのホスホセリンによるリン酸化を伴います 。反応条件には、通常、高い収率と純度を確保するために、触媒の使用と特定の温度制御が含まれます。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模です。このプロセスには、一貫性と品質を維持するために、自動化された反応器と精製システムの使用が含まれます。 最終製品は通常、白色粉末の形態で得られ、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、酸化リン脂質の形成につながる可能性があり、生物学的システムにおける酸化ストレスの研究において重要です。

加水分解: 化合物中のエステル結合は、遊離脂肪酸とグリセロホスホセリンを放出するために加水分解される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

加水分解: エステル結合を加水分解するために、酸性または塩基性条件を使用できます。

生成される主な生成物

酸化: 酸化リン脂質。

加水分解: 遊離パルミチン酸とグリセロホスホセリン。

科学的研究の応用

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)は、科学研究で幅広い用途があります。

化学: 脂質二重層と膜ダイナミクスの研究のためのモデル化合物として使用されています。

生物学: 細胞シグナル伝達と膜構造における役割について研究されています。

医学: 薬物送達システムにおける可能性と、リポソーム製剤の成分として探索されています。

類似化合物との比較

類似化合物

1,2-ジパルミトイル-sn-グリセロ-3-ホスホコリン: 構造は似ていますが、セリンではなくコリンの頭部基を持っています。

1,2-ジパルミトイル-sn-グリセロ-3-ホスホエタノールアミン: エタノールアミン頭部基を含んでいます。

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-rac-(1-グリセロール): グリセロール頭部基を持っています.

独自性

1,2-ジパルミトイル-sn-グリセロ-3-ホスホ-L-セリン (ナトリウム塩)は、アポトーシスと細胞シグナル伝達における役割など、特定の生化学的特性を与えるセリン頭部基のためにユニークです。 これは、同じ生物学的活性を有していない可能性のある他のリン脂質とは異なります .

生物活性

1,2-Dipalmitoyl-SN-glycero-3-phospho-L-serine (DPPS), a phospholipid with the molecular formula C38H73NO10P·Na, is a significant compound in biological systems, particularly in membrane biology and cellular signaling. This article explores its biological activity, applications, and relevant research findings.

Overview of DPPS

DPPS is an anionic phospholipid commonly used in the preparation of liposomes and artificial membranes. Its structure features two palmitic acid chains at the sn-1 and sn-2 positions, contributing to its amphipathic nature, which is crucial for membrane formation and stability .

Biological Functions

Membrane Structure and Dynamics

DPPS plays a vital role in forming lipid bilayers, which are fundamental to cell membrane integrity. Its unique properties allow it to influence membrane fluidity and permeability, affecting various cellular processes such as signaling and transport .

Cell Signaling

Phosphatidylserine (PS), the parent compound of DPPS, is known for its role in apoptosis (programmed cell death). During apoptosis, PS translocates from the inner leaflet to the outer leaflet of the plasma membrane, acting as an "eat me" signal for macrophages . This process is critical for the clearance of dying cells and maintaining homeostasis.

Case Studies on Biological Activity

-

Lipid Composition and Membrane Properties

A study investigated the effects of DPPS on the physical properties of lipid membranes. It was found that incorporating DPPS into bilayers altered their mechanical properties and increased their stability against thermal fluctuations. The study utilized techniques such as differential scanning calorimetry (DSC) and atomic force microscopy (AFM) to assess these changes . -

Interaction with Proteins

DPPS has been shown to interact with various proteins, influencing their activity. For instance, research demonstrated that DPPS enhances the activity of certain kinases involved in signaling pathways by providing a favorable environment for protein binding . This interaction emphasizes DPPS's role beyond mere structural components. -

Impact on Drug Delivery Systems

The use of DPPS in liposomal formulations has been explored for drug delivery applications. A case study highlighted that liposomes containing DPPS exhibited improved drug encapsulation efficiency and enhanced cellular uptake compared to those made with neutral lipids. This property makes DPPS a candidate for targeted drug delivery systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C38H73NO10P·Na |

| Molecular Weight | 758.0 g/mol |

| Purity | ≥98% |

| Applications | Liposome formation, drug delivery |

| Storage Conditions | -20°C |

特性

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLXLANTBWYXGW-CEGNZRHUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73NNaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677081 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145849-32-7 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(hexadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphahexacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。